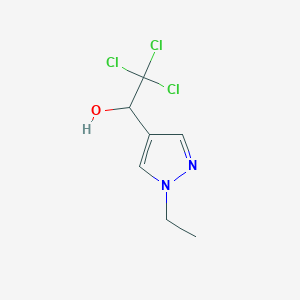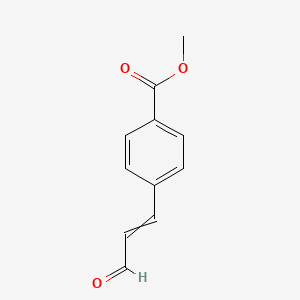
Methyl 4-(3-oxoprop-1-en-1-yl)benzoate
Descripción general
Descripción
Methyl 4-(3-oxoprop-1-en-1-yl)benzoate, also known as methyl salicylate, is an organic compound that is widely used in the scientific community for a variety of applications. It is a colorless liquid with a sweet, fruity odor and is commonly used as a flavoring agent in food and beverages. It is also used in perfumes, cosmetics, and pharmaceuticals. Methyl salicylate is a versatile compound with a variety of applications in the scientific community, ranging from synthesis to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Photopolymerization Applications
Methyl 4-(3-oxoprop-1-en-1-yl)benzoate is involved in the field of photopolymerization. A study introduced a compound with a structure similar to Methyl 4-(3-oxoprop-1-en-1-yl)benzoate, which was used as a photoiniferter in nitroxide-mediated photopolymerization (NMP2). This compound exhibited notable photophysical and photochemical properties under UV irradiation, crucial for polymer synthesis and materials science applications (Guillaneuf et al., 2010).
Crystallographic and Molecular Studies
The compound has been a subject of interest in crystallographic studies. Research has detailed the crystal structure of molecules structurally related to Methyl 4-(3-oxoprop-1-en-1-yl)benzoate, shedding light on their molecular-electronic structure and hydrogen-bonded arrangements. These insights are valuable for understanding molecular interactions and designing materials with desired properties (Portilla et al., 2007).
Mesomorphic and Photoluminescent Properties
Methyl 4-(3-oxoprop-1-en-1-yl)benzoate derivatives have been investigated for their mesomorphic behavior and photoluminescent properties. Certain derivatives exhibit distinct mesophases and demonstrate significant photoluminescence, which are essential characteristics for applications in display technologies and optical devices (Han et al., 2010).
Chemosensory Applications
The compound's derivatives have been utilized in the development of novel anion sensors. These sensors display selective and colorimetric properties for fluoride ions, indicating potential applications in environmental monitoring and chemical analysis (Ma et al., 2013).
Corrosion Inhibition
Derivatives of Methyl 4-(3-oxoprop-1-en-1-yl)benzoate have been synthesized and analyzed for their corrosion inhibition properties. These compounds exhibit a protective effect on mild steel in acidic environments, making them promising candidates for industrial applications in corrosion prevention (Arrousse et al., 2021).
Propiedades
IUPAC Name |
methyl 4-(3-oxoprop-1-enyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSQBWTYWEVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706455 | |
| Record name | Methyl 4-(3-oxoprop-1-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-oxoprop-1-enyl)benzoate | |
CAS RN |
78024-60-9 | |
| Record name | Methyl 4-(3-oxoprop-1-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)
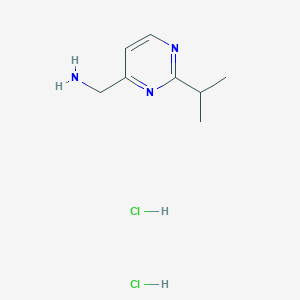
![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
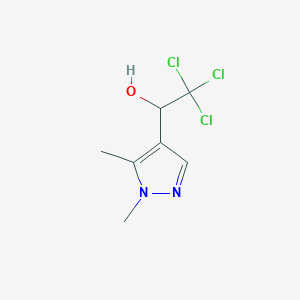
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)
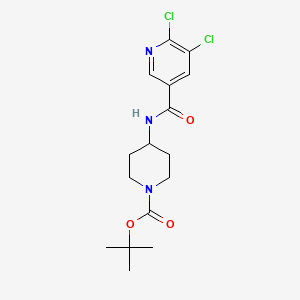
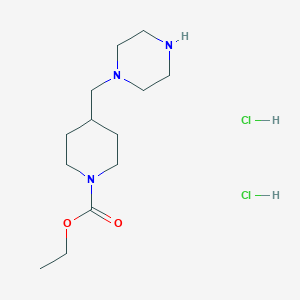
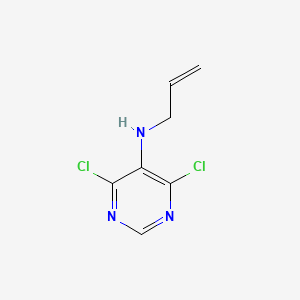
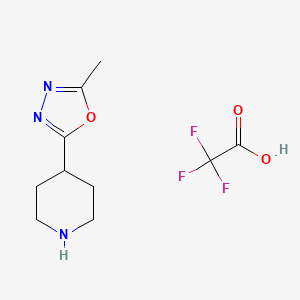
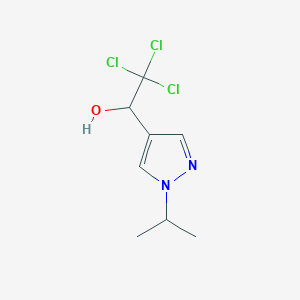
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1396452.png)
